Proxyfan

Description

Structure

2D Structure

3D Structure

Properties

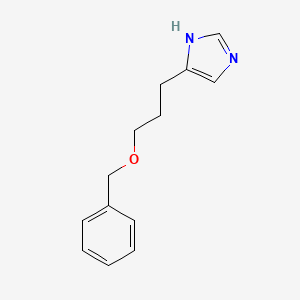

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

5-(3-phenylmethoxypropyl)-1H-imidazole |

InChI |

InChI=1S/C13H16N2O/c1-2-5-12(6-3-1)10-16-8-4-7-13-9-14-11-15-13/h1-3,5-6,9,11H,4,7-8,10H2,(H,14,15) |

InChI Key |

WNWALBVQAAIULR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COCCCC2=CN=CN2 |

Canonical SMILES |

C1=CC=C(C=C1)COCCCC2=CN=CN2 |

Synonyms |

3-(1H-imidazol-4-yl)propylphenylmethyl ether 5-(3-(Benzyloxy)propyl)-1H-imidazole proxifan proxyfan |

Origin of Product |

United States |

Foundational & Exploratory

The Protean Agonist Proxyfan: A Technical Guide to its Mechanism of Action at the Histamine H3 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Proxyfan, a potent and selective ligand for the histamine H3 receptor (H3R). This compound is distinguished by its classification as a "protean agonist," a pharmacological characteristic that imparts a complex and context-dependent activity profile, ranging from agonist to inverse agonist to neutral antagonist. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Protean Agonism at the H3 Receptor

This compound's interaction with the histamine H3 receptor is not a simple agonist or antagonist relationship. Instead, it is defined by the concept of protean agonism, where its pharmacological effect is contingent on the constitutive activity of the H3 receptor in a given tissue or neuronal population.[1][2] The H3 receptor, a G-protein-coupled receptor (GPCR), can exist in an equilibrium between an inactive state (R) and a spontaneously active state (R*), the latter being capable of initiating signaling in the absence of an agonist.[3]

This compound's effect is determined by the relative levels of R and R*:

-

In systems with low constitutive activity (low R) : this compound can act as a full or partial agonist , stabilizing the active R conformation and initiating downstream signaling. This has been observed in studies of contextual fear memory, where this compound enhances memory consolidation.[2][4]

-

In systems with high constitutive activity (high R*) : this compound can behave as an inverse agonist , preferentially binding to the inactive R state and reducing the basal signaling tone. This effect has been noted in studies related to arousal.

-

In systems with balanced or experimentally manipulated activity : this compound acts as a neutral antagonist . In this capacity, it binds to the receptor and prevents the binding of both agonists (like histamine or imetit) and inverse agonists (like thioperamide), without altering the basal activity of the receptor itself. This neutral antagonist profile is particularly evident in studies of feeding behavior within the hypothalamic ventromedial nucleus (VMN).

This unique pharmacological profile makes this compound a valuable research tool for dissecting the roles of the H3 receptor in various physiological processes.

Signaling Pathways

The histamine H3 receptor primarily couples to the inhibitory G-protein, Gαi/o. Upon activation by an agonist (or due to constitutive activity), the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also directly modulate the activity of ion channels, such as inhibiting voltage-gated Ca2+ channels, which contributes to the presynaptic inhibition of neurotransmitter release.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound's interaction with the histamine H3 receptor.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Species | Ki (nM) | Reference(s) |

| This compound | H3 | Rat | 2.9 | |

| This compound | H3 | Human | 2.7 | |

| This compound | H3 | Mouse | 3-5 |

Ki (Inhibition constant) represents the concentration of the ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Table 2: In Vivo Experimental Doses

| Compound | Species | Administration | Dose Range | Observed Effect | Reference(s) |

| This compound | Rat | i.p. | 0.2 - 5.0 mg/kg | No effect on food intake alone | |

| This compound | Rat | i.p. | 5 mg/kg | Blocked orexigenic action of imetit | |

| This compound | Rat | i.p. | 5 mg/kg | Blocked anorectic action of thioperamide | |

| This compound | Rat | Systemic | 0.04 mg/kg | Enhanced fear memory | |

| This compound | Rat | Intra-BLA | 1.66 ng | Enhanced fear memory | |

| This compound | Mouse | Oral | 10 mg/kg | Improved glucose tolerance | |

| Imetit (Agonist) | Rat | i.p. | 10 mg/kg | Increased feeding (orexigenic) | |

| Thioperamide (Inverse Agonist) | Rat | i.p. | 2 mg/kg | Decreased feeding (anorectic) |

i.p. = intraperitoneal; Intra-BLA = intra-basolateral amygdala.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.

General Protocol:

-

Membrane Preparation: H3 receptor-expressing cells (e.g., HEK293 or CHO cells) are harvested, homogenized, and centrifuged to isolate cell membranes containing the receptor.

-

Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a selective H3R radioligand (e.g., [3H]-N-α-methylhistamine) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Electrophysiology (Brain Slice Recording)

This technique is used to measure the electrical activity of neurons and assess how it is modulated by compounds like this compound. It was instrumental in defining this compound as a neutral antagonist in hypothalamic neurons.

General Protocol:

-

Slice Preparation: A rodent is anesthetized and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices containing the brain region of interest (e.g., the hypothalamus) are prepared using a vibratome.

-

Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. A glass micropipette filled with a conductive solution is used to form a high-resistance seal with the membrane of a target neuron (whole-cell patch-clamp).

-

Drug Application: The firing rate and membrane potential of the neuron are recorded under baseline conditions. H3R ligands (e.g., imetit, thioperamide, this compound) are then applied via the perfusing aCSF.

-

Data Analysis: Changes in neuronal firing rate or membrane potential in response to drug application are measured and compared to baseline. To test for antagonism, this compound is applied before and during the application of an agonist or inverse agonist.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels, such as histamine, in the extracellular fluid of the brain of a freely moving animal. It is used to study how H3R ligands affect neurotransmitter release.

General Protocol:

-

Probe Implantation: A microdialysis probe, which has a semipermeable membrane at its tip, is stereotaxically implanted into a specific brain region of an anesthetized animal.

-

Perfusion and Sampling: After a recovery period, the probe is perfused with a physiological solution (perfusate) at a slow, constant flow rate. Neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusate, which is then collected as dialysate samples at regular intervals.

-

Drug Administration: A baseline level of neurotransmitter is established. The test drug (this compound) is then administered (e.g., systemically or directly through the probe).

-

Sample Analysis: The concentration of the neurotransmitter of interest in the dialysate samples is measured using a highly sensitive analytical method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis: Changes in neurotransmitter levels following drug administration are compared to baseline levels.

Conclusion

This compound is a highly selective and potent H3 receptor ligand with a complex mechanism of action defined as protean agonism. Its ability to function as an agonist, inverse agonist, or neutral antagonist is dependent on the constitutive activity of the H3 receptor in the specific physiological context being studied. This unique characteristic, particularly its role as a neutral antagonist in blocking the effects of other H3R ligands without intrinsic activity, establishes this compound as an invaluable tool for researchers in neuroscience and drug development. A thorough understanding of its protean nature is critical for the accurate interpretation of experimental results and for exploring the therapeutic potential of modulating the histaminergic system.

References

- 1. Skin microdialysis: detection of in vivo histamine release in cutaneous allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The H3 receptor protean agonist this compound enhances the expression of fear memory in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Allergen-induced histamine release in intact human skin in vivo assessed by skin microdialysis technique: characterization of factors influencing histamine releasability - PubMed [pubmed.ncbi.nlm.nih.gov]

Proxyfan: A Technical Whitepaper on its Protean Agonism at the Histamine H₃ Receptor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proxyfan is a high-affinity ligand for the histamine H₃ receptor (H₃R) that exemplifies the pharmacological concept of protean agonism. Its functional effect spans the entire efficacy spectrum—from full agonism to neutral antagonism and inverse agonism—contingent on the level of constitutive G protein-coupled receptor (GPCR) activity in a given biological system. This unique characteristic makes this compound an invaluable tool for dissecting H₃R signaling and highlights the complexities of ligand-directed signaling. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

The Concept of Protean Agonism

G protein-coupled receptors (GPCRs) exist in a conformational equilibrium between an inactive state (R) and one or more active states (R). Agonists stabilize the R conformation, leading to a cellular response. Some GPCRs, including the histamine H₃ receptor, exhibit significant constitutive activity, meaning a notable fraction of the receptor population exists in the R* state even in the absence of an agonist.

Inverse agonists stabilize the inactive R state, thereby reducing this basal signaling. Protean agonists, named after the shape-shifting Greek sea god Proteus, are ligands that can act as either agonists or inverse agonists depending on the system's level of constitutive activity[1][2]. As theorized, if a ligand stabilizes a receptor conformation (LR) that is less active than the constitutively active state (R) but more active than the inactive state (R), it will behave as an inverse agonist in a system with high constitutive activity and as an agonist in a system with low or no constitutive activity[1][2]. This compound is a classic example of such a ligand at the H₃ receptor[1].

This compound's Interaction with the Histamine H₃ Receptor

The histamine H₃ receptor is a Gαi/o-coupled GPCR predominantly expressed in the central nervous system. It acts as a presynaptic autoreceptor to inhibit histamine release and as a heteroreceptor to modulate the release of other neurotransmitters. A key feature of the H₃R is its high degree of constitutive activity, which is the foundation for this compound's protean pharmacology.

This compound's effect is not an intrinsic property of the molecule alone but is dictated by the conformational landscape of the H₃R population it encounters.

-

As an Agonist: In systems with low constitutive H₃R activity, this compound stabilizes an active LR* state, initiating Gαi/o signaling. This has been observed in models of fear memory consolidation and in modulating neurogenic plasma leakage.

-

As an Inverse Agonist: In systems with high constitutive H₃R activity, this compound binds to the spontaneously active R* receptors and forces them into a lower-efficacy LR* state. This results in a net decrease in signaling, which is observed as inverse agonism. This effect is seen in its ability to increase wakefulness.

-

As a Neutral Antagonist: In systems where the constitutive activity is moderate or when assessing the receptor's response to a stronger agonist, this compound can act as a neutral antagonist. It occupies the receptor, preventing the binding of other ligands (agonists or inverse agonists) without significantly altering the basal signaling level itself. This behavior has been documented in feeding and drinking behavior models.

Quantitative Pharmacological Data

The multifaceted activity of this compound has been characterized across various in vitro and in vivo assays. The following tables summarize its binding affinity and functional potency in different contexts.

| Parameter | Species | Assay | Value | Reference |

| Kᵢ (Binding Affinity) | Rat | Radioligand Binding ([³H]Nα-methylhistamine) | 2.9 nM | |

| Kᵢ (Binding Affinity) | Human | Radioligand Binding ([¹²⁵I]iodothis compound) | 2.7 nM | |

| Kᵢ (Binding Affinity) | Mouse | Radioligand Binding | 3-5 nM |

Table 1: this compound Binding Affinity at the Histamine H₃ Receptor.

| Activity Profile | Experimental System | Assay | Potency (EC₅₀ / IC₅₀) | Efficacy (Relative to Control) | Reference |

| Partial Agonist | CHO cells expressing hH₃R | cAMP Formation Inhibition | ~10 nM | ~60% of Histamine | |

| Partial Inverse Agonist | CHO cells expressing hH₃R | [³H]Arachidonic Acid Release | ~30 nM | ~60% of Ciproxifan (inverse agonist) | |

| Neutral Antagonist | Rat/Mouse Cortical Synaptosomes | [³H]Histamine Release (K⁺-stimulated) | - | No effect on release | |

| Full Agonist | Mouse Urinary Bladder (in vivo) | Inhibition of Plasma Extravasation | <0.03 mg/kg | ~70% inhibition (same as agonist BP 2-94) | |

| Inverse Agonist | Mouse (in vivo) | Sleep-Wake Cycle | - | Increased wakefulness | |

| Agonist | Rat Basolateral Amygdala (in vivo) | Contextual Fear Memory | 0.04 mg/kg (systemic) | Enhanced memory expression | |

| Neutral Antagonist | Rat Hypothalamic VMN (in vivo) | Feeding Behavior | - | Blocked effects of H₃ agonist and inverse agonist |

Table 2: Functional Characterization of this compound's Protean Agonism. Note: Potency and efficacy values are approximate and derived from published data for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of protean agonists like this compound. Below are protocols for key cited experiments.

Radioligand Competition Binding Assay

This assay measures the affinity (Kᵢ) of a test compound (this compound) by assessing its ability to compete with a radiolabeled ligand for binding to the H₃ receptor.

-

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the H₃ receptor.

-

Radioligand: [³H]Nα-methylhistamine or [¹²⁵I]iodothis compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific control: High concentration (e.g., 10 µM) of a known H₃R ligand like thioperamide.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethylenimine (0.3%).

-

Scintillation fluid and counter.

-

-

Protocol:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate receptor membranes (20-50 µg protein) with a fixed concentration of radioligand (e.g., 0.5-1.0 nM [³H]Nα-methylhistamine).

-

Add varying concentrations of this compound to the wells. For total binding, add buffer only. For non-specific binding, add the non-specific control.

-

Incubate the plate for 60-90 minutes at 25-30°C with gentle agitation.

-

Terminate the incubation by rapid vacuum filtration through the glass fiber filters, followed by 3-4 washes with ice-cold wash buffer to separate bound from free radioligand.

-

Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot specific binding as a function of this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Functional Assay: cAMP Accumulation

This assay measures the ability of a ligand to modulate the activity of adenylyl cyclase via the Gαi/o protein. For H₃R, agonists inhibit adenylyl cyclase, decreasing cAMP levels, while inverse agonists increase cAMP levels by reducing constitutive inhibition.

-

Materials:

-

CHO cells stably expressing the H₃ receptor.

-

Assay medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

-

Protocol:

-

Seed cells in a 96-well plate and grow to near confluence.

-

Replace the culture medium with assay medium and pre-incubate for 30 minutes.

-

To measure agonism: Add varying concentrations of this compound to the cells.

-

To measure inverse agonism: Add varying concentrations of this compound. In parallel, prepare wells with a known H₃R agonist (e.g., histamine) as a positive control for inhibition.

-

Stimulate the cells with a submaximal concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's protocol.

-

Plot the cAMP levels against the log concentration of this compound. For agonism, fit a sigmoidal dose-response curve (variable slope) to determine EC₅₀ and Eₘₐₓ. For inverse agonism, determine the IC₅₀ and maximal stimulatory effect.

-

Functional Assay: [³⁵S]GTPγS Binding

This functional assay directly measures G protein activation. Agonists promote the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

-

Materials:

-

Receptor-expressing cell membranes (as in 4.1).

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP (1-10 µM).

-

[³⁵S]GTPγS (0.1-0.5 nM).

-

Non-specific control: High concentration (e.g., 10 µM) of unlabeled GTPγS.

-

-

Protocol:

-

Pre-incubate cell membranes with varying concentrations of this compound in assay buffer containing GDP for 15-30 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for 30-60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash filters with ice-cold buffer and measure bound radioactivity by scintillation counting.

-

Plot the stimulated binding (agonist effect) or inhibition of basal binding (inverse agonist effect) against the ligand concentration to determine EC₅₀/IC₅₀ and Eₘₐₓ.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the core signaling mechanism of the H₃ receptor and the differential impact of ligands based on their efficacy profile.

References

A Technical Guide to the Interaction of Proxyfan with the Histamine H3 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between Proxyfan and the histamine H3 receptor (H3R), a critical G protein-coupled receptor (GPCR) in the central nervous system. This document outlines the receptor's signaling pathways, the unique pharmacological profile of this compound, quantitative data on its binding and functional activity, and detailed experimental protocols for studying this interaction.

Introduction to the Histamine H3 Receptor

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][2] Expressed predominantly in the central nervous system, the H3R is coupled to Gαi/o proteins.[1][2] Its activation leads to the inhibition of adenylyl cyclase, which in turn suppresses the cAMP/PKA cascade.[3] The H3 receptor also influences other signaling pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/AKT pathways. Due to its role in regulating various neurotransmitter systems, the H3R is a promising therapeutic target for a range of neurological and psychiatric disorders.

A key characteristic of the H3 receptor is its high level of constitutive activity, meaning it can signal without the presence of an agonist. This property is crucial for understanding the action of ligands like this compound.

This compound: A Protean Agonist at the H3 Receptor

This compound is a high-affinity imidazole-based ligand for the H3 receptor. What makes this compound particularly interesting is its classification as a "protean agonist". This means that depending on the level of constitutive H3 receptor activity in a specific tissue or experimental system, this compound can exhibit a full spectrum of pharmacological effects, ranging from full agonism to inverse agonism, and even neutral antagonism.

-

Agonist activity: In systems with low constitutive activity, this compound can act as an agonist, mimicking the effects of histamine. For example, it has been shown to act as an agonist in enhancing fear memory consolidation.

-

Inverse agonist activity: In systems with high constitutive activity, this compound can act as an inverse agonist, reducing the basal signaling of the receptor. This has been observed in its effects on wakefulness.

-

Neutral antagonist activity: In some contexts, this compound can act as a neutral antagonist, blocking the effects of both agonists and inverse agonists without affecting the receptor's basal activity. This has been demonstrated in studies related to feeding behavior.

This unique profile makes this compound a valuable tool for probing the different conformational states of the H3 receptor and has significant therapeutic implications.

Quantitative Data: Binding Affinities and Functional Potencies

The interaction of this compound and other key ligands with the histamine H3 receptor has been quantified in various studies. The following tables summarize these findings.

| Ligand | Receptor Species | Ki (nM) | Reference |

| This compound | Mouse & Rat | 3-5 | |

| This compound | Not Specified | 1-5 | |

| Imetit (Agonist) | Rat | 0.1-1 | |

| Thioperamide (Inverse Agonist) | Rat | 1-5 |

Table 1: Binding Affinities of this compound and Other Ligands for the Histamine H3 Receptor.

| Ligand | Assay | Cell Line | EC50/IC50 (nM) | Functional Effect | Reference |

| (R)-alpha-Methylhistamine | LANCE® Ultra cAMP | CHO-K1 | 0.8 | Agonist | |

| Histamine | HTRF cAMP | CHO-K1 | 52.8 | Agonist | |

| Imetit | HTRF cAMP | CHO-K1 | 4 | Agonist | |

| (R)-alpha-Methylhistamine | GIRK Activation | Xenopus Oocytes | 24 | Agonist |

Table 2: Functional Potencies of H3 Receptor Agonists.

Histamine H3 Receptor Signaling Pathways

The histamine H3 receptor primarily signals through the Gαi/o protein pathway, leading to a cascade of intracellular events.

Canonical Gαi/o Signaling Pathway

Upon activation by an agonist, the H3 receptor facilitates the exchange of GDP for GTP on the Gαi/o subunit. The activated Gαi/o-GTP complex then dissociates from the Gβγ dimer.

Caption: Canonical Gαi/o signaling pathway of the H3 receptor.

Additional Signaling Cascades

Beyond the inhibition of adenylyl cyclase, H3 receptor activation can also modulate other important signaling pathways.

Caption: Additional signaling pathways modulated by H3R activation.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the H3 receptor and its ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for the H3 receptor.

Protocol:

-

Membrane Preparation:

-

Transfect HEK293T cells with the human histamine H3 receptor isoform of interest.

-

After 48 hours, collect cells in ice-cold PBS and centrifuge.

-

Resuspend the cell pellet in Tris-HCl buffer (50 mM, pH 7.4) and sonicate to disrupt the cells.

-

-

Saturation Binding:

-

Incubate the membrane suspension with increasing concentrations of a radiolabeled H3 receptor agonist (e.g., [3H]-N-α-methylhistamine, [3H]NAMH).

-

Incubate for 2 hours at 25°C.

-

Determine non-specific binding in the presence of a high concentration (e.g., 10 µM) of an unlabeled H3 receptor antagonist like clobenpropit.

-

-

Competition Binding:

-

Incubate the membrane homogenates with a fixed concentration of the radioligand (e.g., 2 nM [3H]NAMH) and increasing concentrations of the unlabeled test compound (e.g., this compound).

-

Incubate for 2 hours at 25°C.

-

-

Data Analysis:

-

Separate bound and free radioligand by rapid filtration.

-

Measure radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the KD for saturation binding and the IC50 for competition binding.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

Caption: Workflow for a radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of a ligand to modulate adenylyl cyclase activity through the H3 receptor.

Protocol:

-

Cell Culture:

-

Use a cell line stably expressing the human H3 receptor, such as CHO-K1 or HEK293.

-

Seed the cells into a 96-well plate.

-

-

Assay Procedure (Agonist/Inverse Agonist Mode):

-

Pre-treat cells with an adenylyl cyclase stimulator like forskolin.

-

Add varying concentrations of the test compound (e.g., this compound).

-

Incubate for a specified time (e.g., 10 minutes at 37°C).

-

-

cAMP Detection:

-

Lyse the cells and measure intracellular cAMP levels using a detection kit, such as a LANCE® Ultra cAMP assay or a FRET-based EPAC biosensor.

-

-

Data Analysis:

-

Generate concentration-response curves and fit them using a three- or four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for inverse agonists) and Emax values.

-

Caption: Workflow for a cAMP functional assay.

Conclusion

This compound's interaction with the histamine H3 receptor is a compelling example of protean agonism, highlighting the complexity of GPCR pharmacology. Its ability to act as an agonist, inverse agonist, or neutral antagonist depending on the receptor's constitutive activity underscores the importance of characterizing ligand function in multiple assay systems. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on H3 receptor-targeted therapies. A thorough understanding of these interactions is essential for the rational design of novel therapeutics for a variety of CNS disorders.

References

The Discovery and History of Proxyfan: A Technical Whitepaper

An In-depth Technical Guide on a Protean Agonist at the Histamine H3 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxyfan, or 4-[3-(Benzyloxy)propyl]-1H-imidazole, is a high-affinity histamine H3 receptor (H3R) ligand that has played a pivotal role in understanding the complexities of G protein-coupled receptor (GPCR) pharmacology. Its unique characteristic as a "protean agonist" has made it an invaluable tool for dissecting the constitutive activity of the H3 receptor. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery and History

This compound emerged from research focused on developing potent and selective ligands for the histamine H3 receptor, a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. The core structure of this compound, a 4-(3-phenoxypropyl)-1H-imidazole, was explored in the late 1990s by researchers investigating novel H3 receptor antagonists. While the primary focus of publications from this era was often on antagonists with substitutions on the phenyl ring, the synthesis of the parent compound, this compound, was a logical step in the structure-activity relationship studies of this chemical series.

The defining characteristic of this compound, its "protean agonism," was a landmark discovery in H3 receptor pharmacology. This phenomenon, where a ligand can act as a full agonist, partial agonist, neutral antagonist, or inverse agonist depending on the level of constitutive G protein coupling of the receptor, was extensively characterized in the early 2000s. This discovery was crucial in demonstrating that the native H3 receptors in the brain exhibit a high degree of constitutive activity, a state of spontaneous receptor activation in the absence of an agonist. This compound's ability to stabilize different conformational states of the H3 receptor has made it an essential tool for studying the physiological and pathological roles of this receptor.

Chemical Synthesis

The synthesis of this compound and its analogues has been achieved through established synthetic routes, primarily involving the formation of the ether linkage between the imidazole-containing alcohol and the corresponding benzyl halide. A plausible and commonly employed method is the Williamson ether synthesis.

A key intermediate in this synthesis is (1H-imidazol-4-yl)propan-1-ol, which can be prepared from histamine or other suitable imidazole precursors. The final step involves the O-alkylation of this alcohol with benzyl bromide in the presence of a base.

General Synthetic Scheme: A likely synthetic route involves the following steps:

-

Preparation of the Imidazole Alcohol: Synthesis of (1H-imidazol-4-yl)propan-1-ol from a suitable starting material.

-

Williamson Ether Synthesis: The alcohol is deprotonated with a strong base (e.g., sodium hydride) to form the alkoxide, which then undergoes a nucleophilic substitution reaction with benzyl bromide to yield this compound.

Data Presentation

The pharmacological profile of this compound has been extensively characterized across various in vitro and in vivo models. The following tables summarize the key quantitative data for this compound's interaction with the histamine H3 receptor.

| Binding Affinity Data | |||

| Parameter | Species | Assay Conditions | Value |

| Ki | Rat | Cerebral Cortex Membranes | 3-5 nM[1] |

| Ki | Mouse | Cerebral Cortex Membranes | 3-5 nM[1] |

| pKi | Human | Recombinant H3R (SK-N-MC cells), [3H]Nα-methylhistamine displacement | 7.9[2] |

| pKi | Human | Recombinant H3R (CHO-K1 cells), [125I]iodothis compound displacement | 8.57[2] |

| pKi | Rat | Cerebral Cortex, N-alpha-MeHA binding | 8.3[2] |

| Functional Activity Data | |||

| Parameter | Species | Assay | Value |

| pEC50 | Human | CRE-β galactosidase reporter gene assay (SK-N-MC cells) | 8.5 |

| Intrinsic Activity | Rat | [3H]histamine release from cortical synaptosomes | Neutral antagonist |

| Intrinsic Activity | CHO cells | cAMP formation | Partial agonist (~60% of histamine) |

| Intrinsic Activity | CHO cells | [3H]arachidonic acid release | Partial inverse agonist (~60% of ciproxifan) |

Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor

This protocol is a generalized procedure based on common practices for determining the binding affinity of ligands to the H3 receptor.

Materials:

-

Membrane preparations from cells expressing the H3 receptor (e.g., rat cerebral cortex, CHO, or HEK293 cells).

-

Radioligand: [3H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding determinant: 10 µM unlabeled histamine or a potent H3R ligand like thioperamide.

-

This compound solutions of varying concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Thaw the membrane preparations on ice.

-

In a 96-well plate, add 50 µL of binding buffer, 25 µL of radioligand solution (final concentration ~1 nM), 25 µL of either buffer (for total binding), non-specific binding determinant (for non-specific binding), or this compound solution of a specific concentration.

-

Initiate the binding reaction by adding 100 µL of the membrane suspension (containing 50-100 µg of protein).

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold binding buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki value of this compound using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This protocol outlines a general method for assessing the effect of this compound on adenylyl cyclase activity.

Materials:

-

CHO or HEK293 cells stably expressing the H3 receptor.

-

Assay medium: DMEM/F12 with 0.1% BSA.

-

Forskolin (to stimulate adenylyl cyclase).

-

This compound solutions of varying concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Seed the H3R-expressing cells in a 96-well plate and grow to confluence.

-

Wash the cells with assay medium.

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1 µM) for 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen detection method.

-

Plot the cAMP concentration against the log concentration of this compound to determine the EC50 and intrinsic activity.

Mandatory Visualizations

Signaling Pathways

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflows

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound stands as a testament to the intricate nature of GPCR pharmacology. Its discovery and characterization as a protean agonist have not only advanced our understanding of the histamine H3 receptor but have also provided a valuable framework for studying constitutive receptor activity in general. The data and protocols presented in this whitepaper offer a comprehensive resource for researchers and drug development professionals working with this important pharmacological tool. The continued study of this compound and similar ligands will undoubtedly yield further insights into the nuanced roles of the histamine H3 receptor in health and disease.

References

The Pharmacological Profile of Proxyfan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxyfan is a high-affinity, selective ligand for the histamine H3 receptor (H3R) that exhibits a complex and context-dependent pharmacological profile. It is classified as a "protean agonist," a ligand capable of acting as a full agonist, neutral antagonist, or inverse agonist depending on the constitutive activity of the H3 receptor in a specific tissue or experimental system.[1][2] This unique characteristic makes this compound a valuable pharmacological tool for dissecting the roles of the histaminergic system in various physiological processes. This document provides an in-depth overview of the pharmacological properties of this compound, including its binding affinities, functional activities in key therapeutic areas, and detailed protocols for the experimental procedures used in its characterization.

Mechanism of Action: A Protean Agonist at the Histamine H3 Receptor

The histamine H3 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system where it acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters.[2][3] A key feature of the H3 receptor is its high level of constitutive activity, meaning it can signal in the absence of an agonist.[4]

This compound's interaction with the H3 receptor is not a simple agonist or antagonist relationship. Its functional effect is dictated by the level of constitutive H3R activity in the target tissue:

-

In systems with low constitutive activity , this compound acts as an agonist , promoting the active conformation of the receptor. This is observed in its effects on contextual fear memory, where it enhances memory consolidation.

-

In systems with high constitutive activity , this compound acts as a neutral antagonist . It does not alter the basal activity of the receptor but blocks the effects of both agonists (e.g., imetit) and inverse agonists (e.g., thioperamide). This behavior is evident in studies on feeding and drinking, where this compound on its own has no effect but prevents the actions of other H3R ligands.

-

It has also been described as a potential inverse agonist in studies related to arousal and glucose handling.

This protean agonism is a critical concept for understanding this compound's diverse pharmacological effects and for its application as a research tool.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Receptor Binding Affinities

This compound demonstrates high affinity and selectivity for the histamine H3 receptor.

| Receptor | Species | Preparation | Radioligand | Ki (nM) | Reference(s) |

| H3 | Human | Recombinant | [3H]-N-α-Methylhistamine | 2.7 | |

| H3 | Rat | Recombinant | [3H]-N-α-Methylhistamine | 2.9 | |

| H3 | Rat | Brain Tissue | Not Specified | 1-5 | |

| Other Histamine Receptors (H1, H2, H4) | Various | Not Specified | Not Specified | >1000-fold lower affinity |

Table 2: Summary of In Vivo Efficacy and Dosage

This compound has been evaluated in various animal models, demonstrating its complex pharmacological profile.

| Model | Species | Effect of this compound | Dosage | Functional Role | Reference(s) |

| Feeding Behavior | Rat | Blocked anorectic action of thioperamide | 5 mg/kg, i.p. | Neutral Antagonist | |

| Rat | Blocked orexigenic action of imetit | 5 mg/kg, i.p. | Neutral Antagonist | ||

| Rat | No effect on food intake when given alone | 0.2 - 5.0 mg/kg, i.p. | Neutral Antagonist | ||

| Glucose Metabolism | Mouse (lean & obese) | Improved glucose tolerance | 10 mg/kg, p.o. | Protean Agonist (likely inverse agonist/agonist properties) | |

| Mouse | Reduced plasma glucose | 100 nmol, i.c.v. | Protean Agonist | ||

| Contextual Fear Memory | Rat | Enhanced memory consolidation | 0.04 mg/kg, systemic | Agonist | |

| Rat | Enhanced memory consolidation | 1.66 ng, intra-BLA | Agonist |

Histamine H3 Receptor Signaling

The H3 receptor primarily couples to the Gαi/o subunit of the heterotrimeric G-protein. Agonist or constitutive activation of the H3R leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of Protein Kinase A (PKA) and the transcription factor CREB. Additionally, H3R activation can influence other signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, and modulate ion channel activity, ultimately leading to the inhibition of neurotransmitter release.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below. These represent standard protocols in the field.

Radioligand Competition Binding Assay (for Ki Determination)

This protocol is used to determine the binding affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the H3 receptor.

-

Receptor Source: Membranes prepared from CHO-K1 cells stably expressing the human histamine H3 receptor, or from rat brain tissue homogenates.

-

Radioligand: [3H]-N-α-Methylhistamine ([3H]-NAMH), used at a concentration near its Kd (e.g., 1 nM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at room temperature.

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, incubate the receptor membranes (e.g., 15 µg protein/well) with the radioligand and varying concentrations of this compound.

-

Total binding is determined in the absence of a competing ligand. Non-specific binding is determined in the presence of a high concentration of a known H3R ligand (e.g., 10 µM thioperamide).

-

Incubate the plate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), followed by several washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Electrophysiology (Rat Hypothalamic Slices)

This method is used to assess the direct effects of this compound on neuronal activity in a specific brain region, the ventromedial nucleus of the hypothalamus (VMN), which is involved in feeding behavior.

-

Animal Model: Male Sprague-Dawley rats.

-

Slice Preparation:

-

Anesthetize the rat and perform transcardial perfusion with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.

-

Rapidly dissect the brain and prepare coronal hypothalamic slices (e.g., 300 µm thickness) using a vibratome in the ice-cold cutting aCSF.

-

Transfer slices to a holding chamber with standard aCSF (continuously bubbled with 95% O₂/5% CO₂) and allow them to recover at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Transfer a single slice to a recording chamber on the stage of an upright microscope, continuously perfused with oxygenated aCSF.

-

Visualize VMN neurons using infrared differential interference contrast (IR-DIC) microscopy.

-

Perform whole-cell patch-clamp recordings to measure changes in neuronal firing rate and membrane potential.

-

-

Drug Application:

-

Establish a stable baseline recording of neuronal activity.

-

Apply this compound (e.g., 20 µM) to the perfusion bath and record any changes in firing rate.

-

To test for antagonist activity, apply this compound in the presence of an H3R agonist (e.g., imetit) or an inverse agonist (e.g., thioperamide) to determine if this compound can block their effects.

-

Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

This in vivo assay evaluates the effect of this compound on glucose metabolism.

-

Animal Model: Male ICR mice or other relevant strains.

-

Procedure:

-

Fast mice overnight (approximately 16-18 hours) with free access to water.

-

Record the baseline fasting blood glucose level (Time 0) from a small tail snip using a glucometer.

-

Administer this compound (e.g., 10 mg/kg) or vehicle (e.g., 0.4% methylcellulose) via oral gavage (p.o.).

-

After a set pre-treatment time (e.g., 60 minutes), administer a glucose challenge via intraperitoneal (i.p.) injection (e.g., 1 or 2 g/kg body weight).

-

Measure blood glucose levels from the tail at subsequent time points (e.g., 15, 30, 60, and 120 minutes) after the glucose injection.

-

Data are plotted as blood glucose concentration versus time. The area under the curve (AUC) is calculated to quantify the overall glucose excursion. A reduction in AUC indicates improved glucose tolerance.

-

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to modulate the intracellular second messenger cAMP, providing information on its agonist, inverse agonist, or antagonist properties at the Gαi/o-coupled H3 receptor.

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human H3 receptor.

-

Principle: In this system, adenylyl cyclase is first stimulated with forskolin to produce a measurable level of cAMP. The activation of the Gαi/o-coupled H3R by an agonist will inhibit this forskolin-stimulated cAMP production. An inverse agonist will increase cAMP levels above the forskolin-stimulated baseline by inhibiting the receptor's constitutive activity. A neutral antagonist will have no effect on its own but will block the effects of both agonists and inverse agonists.

-

Procedure:

-

Plate the cells in a 96- or 384-well plate and grow to confluence.

-

Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM) to prevent cAMP degradation.

-

For antagonist testing: Add this compound at various concentrations, followed by a fixed concentration of an H3R agonist (e.g., (R)-α-methylhistamine at its EC₈₀).

-

For agonist/inverse agonist testing: Add this compound alone at various concentrations.

-

Stimulate all wells (except basal controls) with forskolin (e.g., 5 µM).

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

-

The data are then plotted to generate dose-response curves and determine potency (EC₅₀ or IC₅₀) and efficacy.

-

Conclusion

This compound's pharmacological profile is uniquely complex, defined by its protean agonism at the histamine H3 receptor. Its ability to act as an agonist, neutral antagonist, or inverse agonist depending on the cellular environment makes it an indispensable tool for neuropharmacology research. The data and protocols presented in this guide highlight its selectivity and potency, and underscore its utility in elucidating the role of the H3 receptor in diverse physiological functions, from metabolic regulation to cognitive processes. A thorough understanding of its context-dependent mechanism of action is crucial for the accurate interpretation of experimental results and for its potential application in drug development.

References

Proxyfan's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxyfan is a potent and selective ligand for the histamine H3 receptor, a critical modulator of neurotransmission in the central nervous system (CNS). Its unique pharmacological profile as a "protean agonist" allows it to function as a neutral antagonist, agonist, or inverse agonist depending on the constitutive activity of H3 receptors in different brain regions. This complex mechanism of action has positioned this compound as a valuable research tool and a potential therapeutic agent for a range of neurological and metabolic disorders. This technical guide provides an in-depth overview of the preclinical data on this compound's effects on the CNS, focusing on its receptor binding profile, its influence on feeding behavior and memory, and the underlying signaling mechanisms. Detailed experimental protocols from key studies are provided to facilitate further research and development.

Introduction

The histamine H3 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the CNS and acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[1] It also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1][2] The H3 receptor exhibits a high degree of constitutive activity, meaning it can signal in the absence of an agonist.[3] This property is central to understanding the pharmacology of H3 ligands.

This compound's ability to act as a neutral antagonist, blocking the effects of both agonists and inverse agonists without affecting the receptor's basal activity, makes it a particularly useful tool for dissecting the roles of the histaminergic system.[4] Its context-dependent agonistic or inverse agonistic properties further highlight the nuanced regulation of H3 receptor signaling.

Quantitative Data

The following tables summarize the key quantitative data regarding this compound's binding affinity and its effects in preclinical models.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Species | Preparation | Ki (nM) | Reference |

| Histamine H3 | Rat | Cerebral Cortex | 1-5 | |

| Histamine H3 | Human | Recombinant | 1-5 | |

| Histamine H3 | Mouse | Not Specified | 3-5 |

Ki: Inhibition constant, a measure of binding affinity.

Table 2: In Vivo Effects of this compound on Feeding Behavior in Rats

| Dose (mg/kg, i.p.) | Effect on Food Intake (Alone) | Interaction with H3 Agonist (Imetit) | Interaction with H3 Inverse Agonist (Thioperamide) | Reference |

| 0.2 - 5.0 | No effect | Blocks orexigenic action | Blocks anorectic action |

i.p.: Intraperitoneal administration.

Table 3: In Vivo Effects of this compound on Fear Memory in Rats

| Dose | Route of Administration | Effect on Fear Memory | Reference |

| 1.66 ng | Intra-Basolateral Amygdala | Enhanced memory consolidation | |

| 0.04 mg/kg | Systemic | Enhanced memory consolidation |

Experimental Protocols

In Vivo Feeding Studies

Objective: To determine the effect of this compound on food intake and its interaction with other H3 receptor ligands.

Animal Model: Male Sprague-Dawley rats.

Housing: Individually housed with controlled lighting cycle and ad libitum access to food and water, unless otherwise specified for fasting protocols.

Drug Administration:

-

This compound was administered intraperitoneally (i.p.) at doses ranging from 0.2 to 5.0 mg/kg.

-

The H3 receptor agonist imetit and the inverse agonist thioperamide were also administered i.p. to assess this compound's antagonist activity.

Experimental Procedure:

-

Animals were fasted for a specified period before the experiment to induce feeding.

-

This compound or vehicle was administered at the beginning of the dark phase (the active feeding period for rats).

-

Food intake was measured at various time points (e.g., 1, 2, 4, and 24 hours) post-injection.

-

For interaction studies, this compound was administered shortly before the administration of either imetit or thioperamide, and food intake was subsequently monitored.

Data Analysis: Cumulative food intake was calculated and statistically analyzed using appropriate methods, such as ANOVA followed by post-hoc tests.

In Vitro Electrophysiology

Objective: To assess the direct effects of this compound on neuronal activity in a specific brain region.

Preparation: Coronal brain slices (300 µm) containing the ventromedial nucleus of the hypothalamus (VMN) were prepared from rats.

Recording: Whole-cell patch-clamp recordings were performed on VMN neurons to measure their electrical activity (firing rate).

Drug Application:

-

This compound, imetit, and thioperamide were bath-applied to the brain slices at known concentrations.

-

The effect of each compound on the neuronal firing rate was recorded.

Experimental Procedure:

-

A stable baseline of neuronal activity was established.

-

This compound was applied alone to determine its intrinsic effect.

-

This compound was co-applied with either imetit or thioperamide to assess its ability to block their effects.

Data Analysis: Changes in neuronal firing frequency were quantified and compared across different conditions.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on the CNS by modulating the signaling cascades downstream of the histamine H3 receptor.

G-Protein Coupling and Downstream Effectors

The H3 receptor is coupled to inhibitory G proteins of the Gαi/o family. Activation of this G protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, can influence the activity of protein kinase A (PKA) and downstream signaling pathways like the mitogen-activated protein kinase (MAPK) cascade.

Modulation of Neurotransmitter Release

As a presynaptic heteroreceptor, the H3 receptor plays a crucial role in regulating the release of various neurotransmitters. By acting on these receptors, this compound can indirectly influence multiple neurotransmitter systems. For instance, by antagonizing the inhibitory effect of presynaptic H3 receptors on cholinergic neurons, this compound can increase the release of acetylcholine, a neurotransmitter vital for cognitive function.

Clinical Development and Future Directions

While extensive preclinical data highlights the potential of this compound and other H3 receptor ligands for treating CNS disorders, clinical trial data specifically for this compound is limited in the public domain. The development of H3 antagonists/inverse agonists has been pursued for conditions such as cognitive impairment associated with Alzheimer's disease and schizophrenia, narcolepsy, and attention-deficit/hyperactivity disorder (ADHD).

The complex pharmacology of this compound, particularly its protean agonism, presents both challenges and opportunities for drug development. A deeper understanding of the constitutive activity of H3 receptors in various disease states will be crucial for predicting the therapeutic effects of ligands like this compound. Future research should focus on:

-

Elucidating the precise signaling pathways modulated by this compound in different neuronal populations.

-

Conducting well-designed clinical trials to evaluate the efficacy and safety of this compound in specific CNS disorders.

-

Developing biomarkers to identify patient populations most likely to respond to H3 receptor-targeted therapies.

Conclusion

This compound is a powerful pharmacological tool that has significantly contributed to our understanding of the role of the histaminergic system in the CNS. Its ability to act as a neutral antagonist, agonist, or inverse agonist at the H3 receptor, depending on the physiological context, underscores the complexity of GPCR signaling. The preclinical evidence suggests that by modulating neurotransmitter release and neuronal activity, this compound has the potential to be developed into a novel therapeutic for a variety of CNS disorders. The detailed experimental protocols and quantitative data presented in this guide are intended to support and stimulate further research in this promising area.

References

- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound acts as a neutral antagonist of histamine H3 receptors in the feeding-related hypothalamic ventromedial nucleus - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Constitutive Activity of H3 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, has garnered significant attention as a therapeutic target for a variety of neurological and psychiatric disorders. A key characteristic that distinguishes the H3R is its high level of constitutive activity. This intrinsic, agonist-independent signaling has profound implications for its physiological function and pharmacological modulation. This guide provides an in-depth examination of the core principles of H3R constitutive activity, the experimental methods used to probe this phenomenon, and the quantitative data that informs our current understanding.

The Phenomenon of Constitutive H3 Receptor Activity

Constitutive activity refers to the ability of a receptor to adopt an active conformational state and initiate downstream signaling cascades in the absence of an agonist. For the H3 receptor, this means a portion of the receptor population is always in an active state, leading to a tonic, baseline level of signaling. This spontaneous activity is a crucial element in the homeostatic regulation of histamine and other neurotransmitters in the brain.[1][2][3]

The H3 receptor primarily couples to the Gαi/o family of G proteins.[4] Consequently, its constitutive activity results in a persistent, agonist-independent inhibition of adenylyl cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP).[5] This baseline inhibitory tone has significant physiological consequences, including the modulation of neurotransmitter release.

This inherent activity has also led to the development of a specific class of ligands known as inverse agonists . Unlike neutral antagonists that simply block agonist binding, inverse agonists bind preferentially to the inactive state of the receptor, thereby reducing its basal signaling activity. A notable example is pitolisant, an H3R inverse agonist approved for the treatment of narcolepsy.

Furthermore, the H3 receptor exists as multiple isoforms generated through alternative splicing, and these isoforms exhibit varying degrees of constitutive activity. Shorter isoforms, such as H3R-365 and H3R-373, have been shown to possess higher constitutive activity compared to the canonical H3R-445 isoform. This isoform-dependent activity adds another layer of complexity to the pharmacology of the H3 receptor.

Signaling Pathways of Constitutive H3R Activity

The constitutive activity of the H3 receptor is transduced through the Gαi/o signaling pathway. The spontaneous transition of the receptor to its active state (R) allows for the engagement and activation of heterotrimeric G proteins, leading to downstream cellular responses. Inverse agonists stabilize the inactive state (R), thereby reducing the population of R and attenuating the signaling cascade.

Quantitative Analysis of Ligand Binding to H3 Receptor Isoforms

The constitutive activity of H3R isoforms influences their binding affinities for agonists and inverse agonists. Generally, isoforms with higher constitutive activity exhibit increased affinity for agonists and decreased affinity for inverse agonists. The following tables summarize the binding affinities (as pKi and pKD values) of various ligands for different human H3 receptor isoforms, as determined by radioligand binding assays.

Table 1: Binding Affinity (pKD) of [3H]Nα-methylhistamine for Human H3R Isoforms

| Isoform | pKD (mean ± SD) |

| H3R-445 | 8.9 ± 0.1 |

| H3R-453 | 8.9 ± 0.1 |

| H3R-415 | 8.8 ± 0.1 |

| H3R-413 | 8.8 ± 0.1 |

| H3R-373 | 9.3 ± 0.1 |

| H3R-365 | 9.1 ± 0.1 |

| H3R-329 | 9.2 ± 0.1 |

| Data from Gao et al., 2023. Statistical difference (p < 0.05) compared to H3R-445 is denoted by an asterisk (). |

Table 2: Binding Affinities (pKi) of H3R Agonists for Human H3R Isoforms

| Ligand | H3R-445 | H3R-453 | H3R-415 | H3R-413 | H3R-373 | H3R-365 | H3R-329 |

| Histamine | 8.1 ± 0.1 | 8.1 ± 0.1 | 8.1 ± 0.1 | 8.0 ± 0.1 | 8.6 ± 0.1 | 8.4 ± 0.1 | 8.8 ± 0.1 |

| Imetit | 9.5 ± 0.1 | 9.5 ± 0.1 | 9.5 ± 0.1 | 9.4 ± 0.1 | 10.0 ± 0.1 | 9.8 ± 0.1 | 10.3 ± 0.1 |

| Nα-methylhistamine | 9.0 ± 0.1 | 9.0 ± 0.1 | 9.0 ± 0.1 | 8.9 ± 0.1 | 9.4 ± 0.1 | 9.2 ± 0.1 | 9.6 ± 0.1 |

| (R)-α-methylhistamine | 8.8 ± 0.1 | 8.8 ± 0.1 | 8.8 ± 0.1 | 8.7 ± 0.1 | 9.2 ± 0.1 | 9.0 ± 0.1 | 9.4 ± 0.1 |

| Data are presented as mean pKi ± SD from Gao et al., 2023. Only a subset of the agonists from the source is shown for brevity. Statistical difference (p < 0.05) compared to H3R-445 is denoted by an asterisk ().* |

Table 3: Binding Affinities (pKi) of H3R Inverse Agonists for Human H3R Isoforms

| Ligand | H3R-445 | H3R-453 | H3R-415 | H3R-413 | H3R-373 | H3R-365 | H3R-329 |

| Pitolisant | 7.9 ± 0.1 | 8.0 ± 0.4 | 8.0 ± 0.2 | 7.9 ± 0.2 | 6.7 ± 0.1 | 6.5 ± 0.1 | 7.6 ± 0.1 |

| Clobenpropit | 9.4 ± 0.2 | 9.3 ± 0.0 | 9.3 ± 0.1 | 9.2 ± 0.1 | 9.0 ± 0.1 | 8.9 ± 0.1 | 9.5 ± 0.1 |

| Thioperamide | 7.2 ± 0.2 | 7.0 ± 0.1 | 7.3 ± 0.1 | 7.1 ± 0.1 | 7.1 ± 0.1 | 6.8 ± 0.1 | 7.8 ± 0.1 |

| ABT-239 | 8.7 ± 0.1 | 8.9 ± 0.0 | 8.8 ± 0.1 | 8.8 ± 0.1 | 7.5 ± 0.3 | 7.3 ± 0.4 | 8.8 ± 0.1 |

| Data are presented as mean pKi ± SD from Gao et al., 2023. Only a subset of the inverse agonists from the source is shown for brevity. Statistical difference (p < 0.05) compared to H3R-445 is denoted by an asterisk (). |

Experimental Protocols for Measuring Constitutive Activity

A variety of in vitro assays are employed to quantify the constitutive activity of H3 receptors and the effects of pharmacological ligands. The following sections detail the methodologies for the most common experimental approaches.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of ligands for the H3 receptor. Competition binding assays, in particular, are used to determine the inhibition constant (Ki) of unlabeled compounds by measuring their ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Cells expressing the H3 receptor isoform of interest are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

The homogenate is centrifuged to pellet the membranes. The pellet is then washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method like the BCA assay.

-

-

Competition Binding Assay:

-

Cell membranes (containing a specific amount of protein) are incubated with a fixed concentration of a radiolabeled H3R ligand (e.g., [3H]Nα-methylhistamine).

-

Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

-

The reaction is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at 25-30°C).

-

Non-specific binding is determined in the presence of a high concentration of a known H3R ligand (e.g., 10 µM clobenpropit or thioperamide).

-

-

Detection and Analysis:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assays

This functional assay directly measures the activation of G proteins, providing a proximal readout of receptor activity. In the presence of a constitutively active receptor, there is a basal level of [³⁵S]GTPγS binding, which is increased by agonists and decreased by inverse agonists.

Methodology:

-

Membrane Preparation: Membranes are prepared from H3R-expressing cells as described for radioligand binding assays.

-

Assay Reaction:

-

Membranes are incubated in an assay buffer containing GDP (to ensure G proteins are in their inactive state), the non-hydrolyzable GTP analog [³⁵S]GTPγS, and the test compound (agonist or inverse agonist).

-

The reaction is typically carried out at 30°C for a defined period (e.g., 60 minutes).

-

Basal activity is measured in the absence of any ligand, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

-

Detection and Analysis:

-

The assay is terminated by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold buffer.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

For agonists, data are plotted to determine EC50 and Emax values. For inverse agonists, the percentage decrease from basal binding is calculated to determine their efficacy and potency.

-

cAMP Accumulation Assays

Since H3R couples to Gαi/o, its activation (including constitutive activation) leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels. This assay measures changes in intracellular cAMP to quantify H3R activity.

Methodology:

-

Cell Culture: Whole cells expressing the H3R isoform are seeded in multi-well plates.

-

Assay Procedure:

-

Cells are typically pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Adenylyl cyclase is stimulated with forskolin to produce a measurable level of cAMP.

-

Cells are then treated with the H3R test compound (agonist or inverse agonist). Agonists will further decrease the forskolin-stimulated cAMP level, while inverse agonists will increase it by blocking the receptor's constitutive inhibitory effect.

-

The reaction is incubated for a specific time before being stopped by cell lysis.

-

-

Detection and Analysis:

-

The concentration of cAMP in the cell lysate is measured, often using competitive immunoassays such as HTRF (Homogeneous Time-Resolved Fluorescence) or FRET (Förster Resonance Energy Transfer)-based biosensors (e.g., EPAC).

-

Data are analyzed to determine the EC50 and efficacy of the compounds in modulating cAMP levels.

-

Bioluminescence Resonance Energy Transfer (BRET) Assays

BRET-based assays offer a real-time, dynamic measure of receptor signaling in living cells. They can be configured to measure either the dissociation of G protein subunits upon activation or conformational changes within the receptor itself.

Methodology:

-

Constructs and Transfection:

-

G Protein Dissociation: Cells are co-transfected with plasmids encoding the H3R and G protein subunits tagged with a BRET donor (e.g., Nanoluciferase, Nluc) and acceptor (e.g., Venus or HaloTag). For example, Gα can be tagged with Nluc and Gγ with Venus.

-

Conformational Biosensor: A single construct is created where the H3R itself is tagged internally and at its C-terminus with a BRET donor and acceptor.

-

-

BRET Measurement:

-

Transfected cells are plated in a multi-well plate.

-

The luciferase substrate (e.g., furimazine) is added to the cells.

-

The light emissions from both the donor and acceptor fluorophores are measured simultaneously using a plate reader.

-

The BRET ratio (acceptor emission / donor emission) is calculated.

-

-

Data Analysis:

-

G Protein Dissociation: Receptor activation (constitutive or agonist-induced) causes the Gα and Gβγ subunits to separate, leading to a decrease in the BRET signal. Inverse agonists would increase the BRET signal by promoting the inactive, heterotrimeric state.

-

Conformational Biosensor: Ligand binding induces conformational changes in the receptor, altering the distance or orientation between the BRET pair and thus changing the BRET ratio. Agonists and inverse agonists typically produce opposing changes in the BRET signal.

-

Conclusion

The constitutive activity of the histamine H3 receptor is a fundamental aspect of its biology, contributing to its role as a key modulator of neurotransmission. Understanding and quantifying this activity is crucial for the development of novel therapeutics targeting the H3R. The availability of multiple receptor isoforms with varying levels of constitutive activity highlights the need for comprehensive pharmacological profiling of new chemical entities. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate H3R constitutive activity, from ligand binding to proximal G protein activation and downstream signaling events, thereby facilitating the discovery and development of the next generation of H3R-targeted drugs.

References

- 1. biorxiv.org [biorxiv.org]

- 2. High constitutive activity of native H3 receptors regulates histamine neurons in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Constitutive activity of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Constitutive activity of histamine h(3) receptors stably expressed in SK-N-MC cells: display of agonism and inverse agonism by H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Proxyfan in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxyfan is a versatile and widely utilized pharmacological tool in basic and preclinical research, primarily known for its complex interactions with the histamine H3 receptor (H3R). As a "protean agonist," this compound exhibits a unique pharmacological profile, capable of acting as a full agonist, a neutral antagonist, or an inverse agonist depending on the specific tissue and the level of constitutive H3R activity.[1][2] This chameleon-like behavior makes it an invaluable instrument for dissecting the intricate signaling pathways and physiological functions regulated by the H3R. This technical guide provides an in-depth overview of the core basic research applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a high-affinity ligand for the histamine H3 receptor.[3] The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[4][5] As a presynaptic autoreceptor, the H3R inhibits the synthesis and release of histamine in the central and peripheral nervous systems. Furthermore, it functions as a heteroreceptor, modulating the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. The H3 receptor exhibits high constitutive activity, meaning it can signal without being bound by an agonist. This compound's ability to stabilize different conformational states of the receptor accounts for its variable efficacy, making it a powerful tool to probe the consequences of activating, blocking, or reducing the basal activity of the H3R.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound from various in vitro and in vivo studies. These values highlight its potency and variable efficacy across different experimental systems.

| Parameter | Value | Species/System | Notes | Reference(s) |

| Binding Affinity (Ki) | 1-5 nM | Rat | Antagonist at H3 receptors. | |

| 3-5 nM | Mouse and Rat | High-affinity ligand to the H3 receptor. | ||

| Functional Activity | ||||

| MAPK Activity | Partial Agonist (30% of histamine) | CHO(H3) cells | This compound increased MAPK activity. | |

| [35S]GTPγS Binding | Partial Agonist | CHO(H3) cells | This compound behaved as a partial agonist. | |

| cAMP Accumulation | Partial Agonist (60% of histamine) | CHO(H3) cells | This compound inhibited forskolin-induced cAMP formation. | |

| [3H]Arachidonic Acid Release | Partial Inverse Agonist (60% of ciproxifan) | CHO(H3) cells | This compound acted as a partial inverse agonist. | |

| In Vivo Efficacy | ||||

| Glucose Excursion | 10 mg/kg (oral) | Mice | Significantly improved glucose excursion. | |

| Contextual Fear Memory | 0.04 mg/kg (systemic) | Rat | Enhanced expression of fear memory. | |

| 1.66 ng (intra-BLA) | Rat | Enhanced expression of fear memory. | ||

| Feeding Behavior | 5 mg/kg (i.p.) | Rat | Blocked the effects of both an H3 agonist and inverse agonist. |

Key Basic Research Applications and Experimental Protocols

This compound's unique pharmacology has led to its application in a variety of research areas, primarily focused on the central nervous system and metabolic regulation.

Modulation of Neurotransmitter Release

Given the role of the H3R as a presynaptic autoreceptor and heteroreceptor, this compound is instrumental in studying the histaminergic regulation of various neurotransmitter systems.

Experimental Protocol: In Vivo Microdialysis for Neurotransmitter Release

This protocol provides a framework for assessing the effect of this compound on neurotransmitter levels in a specific brain region of a freely moving rodent.

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., with isoflurane) and place it in a stereotaxic frame.

-

Implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex, hippocampus, or striatum). Secure the cannula with dental cement.

-

Allow the animal to recover for at least 24-48 hours.

-

-

Microdialysis Procedure:

-

On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials containing an antioxidant solution to prevent neurotransmitter degradation.

-

-

This compound Administration and Sample Collection:

-

After a stable baseline of neurotransmitter levels is established (typically 3-4 samples), administer this compound via the desired route (e.g., intraperitoneal injection or through the microdialysis probe for local administration).

-

Continue collecting dialysate samples for a predetermined period to monitor changes in neurotransmitter concentrations.

-

-

Sample Analysis:

-